molecular formula C13H11FN6 B11847083 (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11847083
M. Wt: 270.27 g/mol
InChI Key: USOMGVNOIXFOKW-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a combination of fluorophenyl, pyrazinyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions. One common method involves the condensation of pyrazin-2-amine with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce a wide range of functional groups to the fluorophenyl moiety .

Scientific Research Applications

(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group can enhance the compound’s stability and bioavailability, while the pyrazinyl and triazolyl groups can interact with biological targets in specific ways .

Properties

Molecular Formula

C13H11FN6

Molecular Weight

270.27 g/mol

IUPAC Name

(4-fluorophenyl)-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C13H11FN6/c14-9-3-1-8(2-4-9)11(15)13-18-12(19-20-13)10-7-16-5-6-17-10/h1-7,11H,15H2,(H,18,19,20)

InChI Key

USOMGVNOIXFOKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NC(=NN2)C3=NC=CN=C3)N)F

Origin of Product

United States

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